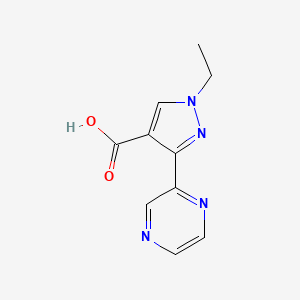
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to as EPCA) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for research into its pharmacological properties. This article provides a comprehensive overview of the biological activity of EPCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 1339598-00-3
- IUPAC Name : this compound
EPCA's biological activity is primarily attributed to its ability to act as an enzyme inhibitor. It binds to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets include:
- Enzymes involved in metabolic pathways : EPCA has shown potential in inhibiting enzymes that are crucial for the growth and proliferation of certain pathogens.
- Receptors in signal transduction pathways : Its interaction with these receptors can alter cellular responses, providing avenues for therapeutic interventions.
Antimicrobial Activity
EPCA has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies have demonstrated:
- Antibacterial Activity : EPCA exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Antifungal Activity : The compound has shown effectiveness against common fungal strains, outperforming traditional antifungal agents in certain assays.
Anticancer Potential
Recent studies have highlighted the anticancer properties of EPCA:
- Cell Proliferation Inhibition : EPCA has been shown to inhibit the proliferation of cancer cell lines, including HeLa and A549 cells.
- Mechanistic Studies : Research indicates that EPCA induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Case Studies
Several studies have investigated the biological effects of EPCA:
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at [source] evaluated the antibacterial activity of EPCA against various pathogens. The results indicated an MIC value of 0.5 mM against Staphylococcus aureus, suggesting strong antibacterial potential.
- Anticancer Activity Assessment :
- Enzyme Inhibition Studies :
Comparative Analysis
The following table compares EPCA with similar compounds regarding their biological activities:
| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.5 mM against S. aureus | 12 µM against A549 | Enzyme inhibition |
| Similar Pyrazole Derivative A | 1.0 mM against E. coli | 20 µM against HeLa | Receptor modulation |
| Similar Pyrazole Derivative B | 0.8 mM against K. pneumoniae | 15 µM against MCF7 | Apoptosis induction |
Eigenschaften
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-14-6-7(10(15)16)9(13-14)8-5-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCOPBIUFTZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















